

physical and chemical properties of 3,5-Dichloro-2-methylpyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-2-methylpyridin-4-amine

Cat. No.: B067329

[Get Quote](#)

An In-depth Technical Guide to 3,5-Dichloro-2-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3,5-Dichloro-2-methylpyridin-4-amine** (CAS No. 195045-26-2). Intended for an audience of researchers, medicinal chemists, and drug development professionals, this document consolidates available data on its molecular structure, physicochemical characteristics, and safety protocols. Furthermore, this guide presents a plausible, expertly-derived synthetic route and discusses the compound's reactivity and potential applications as a key building block in the synthesis of complex heterocyclic molecules for the pharmaceutical and agrochemical industries.

Introduction and Molecular Structure

3,5-Dichloro-2-methylpyridin-4-amine is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.^[1] ^[2] The strategic placement of two chlorine atoms, an amine group, and a methyl group on the pyridine ring creates a versatile scaffold with multiple reactive sites. The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the pyridine ring, impacting its reactivity in nucleophilic and electrophilic substitution reactions. The amino group

serves as a key functional handle for derivatization, commonly employed in the construction of fused heterocyclic systems or for the introduction of pharmacophoric elements. This unique combination of functional groups makes it a valuable intermediate for generating libraries of complex molecules for screening in drug discovery and agrochemical research.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D Structure of **3,5-Dichloro-2-methylpyridin-4-amine**

Physicochemical and Spectroscopic Properties

The empirical data for **3,5-Dichloro-2-methylpyridin-4-amine** is primarily available through chemical suppliers. While exhaustive peer-reviewed data is limited, the following table summarizes the key reported and predicted properties.

Property	Value	Source(s)
CAS Number	195045-26-2	
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	
Molecular Weight	177.03 g/mol	
Appearance	Solid	[3]
Boiling Point	255.7 ± 35.0 °C at 760 mmHg (Predicted)	[3][4]
Melting Point	Not available	[5]
Density	1.414 ± 0.06 g/cm ³ (Predicted)	[4]
Solubility	Not available. Expected to have limited solubility in water and higher solubility in polar organic solvents like ethanol and DMSO.	[6][7]
Storage Temperature	4°C, protect from light. Inert atmosphere, room temperature.	[3][4]

Spectroscopic Data (Predicted)

While verified spectra for this specific compound are not publicly available in research literature, we can predict the key features based on its structure and data from closely related analogues.^{[8][9]}

- ¹H NMR: The spectrum is expected to show two primary signals: a singlet for the methyl group (CH₃) protons, likely in the δ 2.0-2.5 ppm range, and a broad singlet for the amine (NH₂) protons, which could vary widely depending on solvent and concentration. The single aromatic proton on the pyridine ring would appear as a singlet, likely downfield.
- ¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Based on typical chemical shifts for substituted pyridines, the approximate ranges would be: C-CH₃ (~15-25 ppm), aromatic C-Cl (~120-140 ppm), aromatic C-N (~140-160 ppm), and aromatic C-NH₂ (~145-155 ppm).^{[10][11][12]}
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z \approx 176. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1) would be a definitive feature for structure confirmation.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), C-H stretching from the methyl and aromatic groups (around 2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).^{[4][13]}

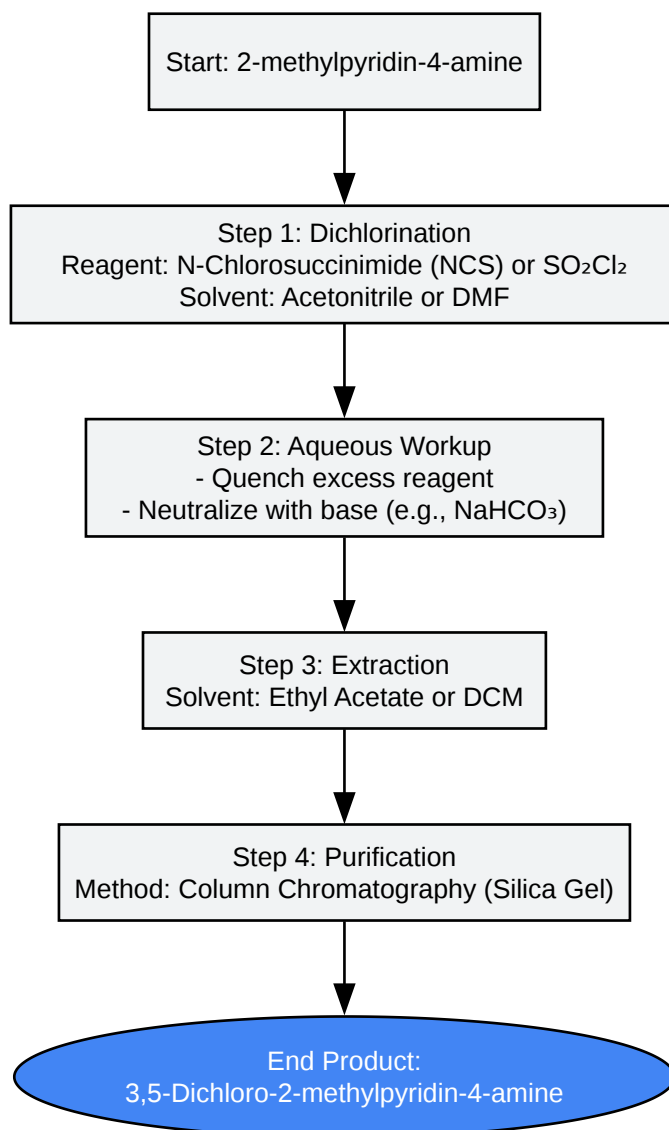
Synthesis and Reactivity

A definitive, published synthetic protocol for **3,5-Dichloro-2-methylpyridin-4-amine** is not readily available in the peer-reviewed literature. However, based on established pyridine chemistry, a plausible and efficient synthetic route can be proposed. The most logical approach involves the direct chlorination of a suitable precursor, 2-methylpyridin-4-amine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a direct electrophilic chlorination of the 2-methylpyridin-4-amine starting material. The pyridine ring is activated towards electrophilic substitution by the

electron-donating amino group. Common and effective chlorinating agents for such transformations include sulfuryl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS).



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is hypothetical and based on analogous transformations of substituted aminopyridines. It should be optimized and performed with all necessary safety precautions.

- **Reaction Setup:** To a stirred solution of 2-methylpyridin-4-amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 mL/mmol) under a nitrogen atmosphere, add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise at 0 °C.
- **Reaction Execution:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The rationale for using a slight excess of NCS is to drive the reaction to completion for dichlorination, as the mono-chlorinated species will be less reactive than the starting material.
- **Workup:** Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of aqueous sodium thiosulfate solution. Dilute the mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, **3,5-Dichloro-2-methylpyridin-4-amine**.

Chemical Reactivity

The reactivity of **3,5-Dichloro-2-methylpyridin-4-amine** is dictated by its functional groups:

- **Amino Group:** The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and diazotization. It is a key site for coupling reactions, such as the Buchwald-Hartwig amination, to form more complex structures.^[14]
- **Pyridine Ring:** While the two chlorine atoms deactivate the ring towards electrophilic aromatic substitution, they provide sites for nucleophilic aromatic substitution (S_NAr), particularly with strong nucleophiles.
- **Methyl Group:** The methyl group can potentially be functionalized, for example, through radical halogenation, although this typically requires harsh conditions.

Applications in Research and Development

As a substituted pyridine, **3,5-Dichloro-2-methylpyridin-4-amine** is positioned as a valuable building block for the synthesis of biologically active compounds. Halogenated pyridines are integral components of numerous approved drugs and agrochemicals.[\[1\]](#)

While specific, high-profile applications of this exact isomer are not widely documented in top-tier journals, its structural motifs are highly relevant. For instance, the closely related isomer, 3-amino-2-chloro-4-methylpyridine, is a well-known key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

It is plausible that **3,5-Dichloro-2-methylpyridin-4-amine** is used in:

- **Fragment-Based Drug Discovery:** As a fragment for screening against various biological targets.
- **Combinatorial Chemistry:** As a scaffold to generate libraries of derivatives for high-throughput screening.
- **Synthesis of Fused Heterocycles:** The amine and chloro-substituents can be used in cyclization reactions to build more complex heterocyclic systems, such as pyrido[4,3-d]pyrimidines or other related pharmacophores.

Safety and Handling

3,5-Dichloro-2-methylpyridin-4-amine should be handled by trained professionals in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Classification (from supplier data):[\[3\]](#)

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

In case of exposure, seek immediate medical attention. Refer to the supplier's Safety Data Sheet (SDS) for complete and detailed safety information.[\[5\]](#)

References

- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.
- Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
- Pal, M., Kodimuthali, A., Mungara, A., & Prasunamba, P. L. (2008). A simple synthesis of aminopyridines: use of amides as amine source. *Journal of the Brazilian Chemical Society*, 19(7), 1380-1384.
- PubChemLite. (n.d.). 3,5-dichloro-4-methylpyridin-2-amine.
- Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (2000). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
- Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Google Patents. (2005). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Fun, H. K., Kia, R., Maity, A. C., Maity, S., & Goswami, S. (2009). 3,5-Dichloro-6-methylpyridin-2-amine. *Acta Crystallographica Section E: Structure Reports Online*, 65(1), o97.
- University of Wisconsin, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine.
- El-Faham, A., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". *Molecules*, 27(5), 1599.
- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Al-Hourani, B. J., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. *Molecules*, 26(11), 3328.
- NIST. (n.d.). 2-Pyridinamine, 4-methyl-.
- Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of methylamine.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. CAS 31430-47-4: 3,5-dichloro-4-methylpyridin-2-amine [cymitquimica.com]
2. 3,5-Dichloro-6-methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
3. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
4. 3-Amino-2-chloro-4-methylpyridine | C₆H₇ClN₂ | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]
5. 2-chloro-5-methylpyridin-4-amine 95% | CAS: 79055-62-2 | AChemBlock [achemblock.com]
6. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
7. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
8. 4-AMINO-3,5-DICHLORO-2-METHYLPYRIDINE(195045-26-2) ¹H NMR [m.chemicalbook.com]
9. 79055-62-2|2-Chloro-5-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
10. organicchemistrydata.org [organicchemistrydata.org]
11. researchgate.net [researchgate.net]
12. chem.libretexts.org [chem.libretexts.org]
13. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
14. scielo.br [scielo.br]

- 15. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 16. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 17. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 18. EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 3,5-Dichloro-2-methylpyridin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067329#physical-and-chemical-properties-of-3-5-dichloro-2-methylpyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com